molecular formula C22H21N5O2 B5036574 5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine

5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine

Cat. No. B5036574
M. Wt: 387.4 g/mol
InChI Key: CMENVFXYHJRGFR-UHFFFAOYSA-N
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Description

The compound “5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered aromatic heterocyclic compound . This type of compound is widely used in pharmaceutical chemistry, materials chemistry, and organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C10H11N3O2 . The compound has a molecular weight of 205.22 . More detailed structural analysis would require additional data such as IR, NMR, and high-resolution mass spectra .

Mechanism of Action

1,3,4-oxadiazole derivatives have been evaluated as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the brain. Inhibitors of this enzyme are used in the treatment of Alzheimer’s disease . The most potent of these compounds showed significant acetylcholinesterase inhibitory activity with an IC50 value of 0.07 μM .

properties

IUPAC Name

5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-28-19-8-5-16(6-9-19)14-21-26-22(29-27-21)17-7-10-20(25-15-17)24-13-11-18-4-2-3-12-23-18/h2-10,12,15H,11,13-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMENVFXYHJRGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)NCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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